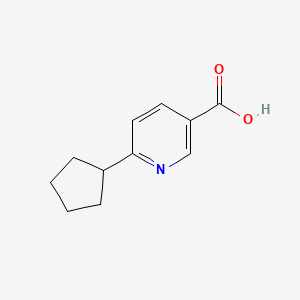

6-Cyclopentylpyridine-3-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H13NO2 |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

6-cyclopentylpyridine-3-carboxylic acid |

InChI |

InChI=1S/C11H13NO2/c13-11(14)9-5-6-10(12-7-9)8-3-1-2-4-8/h5-8H,1-4H2,(H,13,14) |

InChI Key |

YZSICNRDDIFTGE-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)C2=NC=C(C=C2)C(=O)O |

Origin of Product |

United States |

Comprehensive Spectroscopic and Structural Elucidation of 6 Cyclopentylpyridine 3 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.

The ¹H NMR spectrum of 6-Cyclopentylpyridine-3-carboxylic acid is predicted to exhibit distinct signals corresponding to the protons on the pyridine (B92270) ring and the cyclopentyl group, in addition to the acidic proton of the carboxyl group.

The pyridine ring protons are expected to show a characteristic splitting pattern for a 1,2,4-trisubstituted aromatic system. The proton at the 2-position (H-2), being ortho to the electron-withdrawing carboxylic acid and the nitrogen atom, would appear furthest downfield, likely as a doublet. The proton at the 4-position (H-4) would be expected to appear as a doublet of doublets, coupled to both H-2 and H-5. The proton at the 5-position (H-5) would likely appear as a doublet, coupled to H-4.

The cyclopentyl group protons would present more complex multiplets due to their diastereotopic nature. The single proton on the carbon directly attached to the pyridine ring (methine proton) would be significantly deshielded and appear as a multiplet. The remaining eight protons on the cyclopentyl ring would likely appear as overlapping multiplets in the upfield region.

The carboxylic acid proton is expected to appear as a broad singlet at a very downfield chemical shift, typically in the range of 10-13 ppm, due to strong deshielding and hydrogen bonding.

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| COOH | 12.5 | br s | - |

| H-2 | 9.1 | d | ~2.0 |

| H-4 | 8.2 | dd | ~8.0, 2.0 |

| H-5 | 7.4 | d | ~8.0 |

| Cyclopentyl-CH | 3.2 | m | - |

| Cyclopentyl-CH₂ | 1.6-2.1 | m | - |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

The proton-decoupled ¹³C NMR spectrum of this compound would display signals for each unique carbon atom in the molecule.

The carbonyl carbon of the carboxylic acid is expected to resonate at the most downfield position, typically between 165 and 185 ppm. The carbons of the pyridine ring will appear in the aromatic region (120-160 ppm), with their specific shifts influenced by the positions of the substituents and the ring nitrogen. The carbon attached to the cyclopentyl group (C-6) would be the most downfield of the pyridine ring carbons due to the alkyl substitution.

The carbons of the cyclopentyl group will appear in the aliphatic region. The methine carbon, directly attached to the pyridine ring, will be the most downfield of the cyclopentyl carbons. The other four methylene (B1212753) carbons of the cyclopentyl ring will appear at higher field.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 168.0 |

| C-6 | 162.0 |

| C-2 | 152.0 |

| C-4 | 138.0 |

| C-5 | 124.0 |

| C-3 | 122.0 |

| Cyclopentyl-CH | 45.0 |

| Cyclopentyl-CH₂ | 33.0 |

| Cyclopentyl-CH₂ | 26.0 |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

To unambiguously assign the predicted ¹H and ¹³C NMR signals, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For instance, cross-peaks would be expected between H-4 and H-5, and between H-4 and H-2, confirming their positions on the pyridine ring. It would also show correlations between the methine proton of the cyclopentyl group and the adjacent methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals. For example, the proton at δ 9.1 ppm would show a correlation to the carbon at δ 152.0 ppm, confirming their assignment as H-2 and C-2, respectively.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Investigations

Vibrational spectroscopy provides information about the functional groups present in a molecule and the nature of the chemical bonds.

The IR spectrum of this compound would be dominated by absorptions from the carboxylic acid and the substituted pyridine ring.

O-H Stretch: A very broad and strong absorption is expected in the region of 2500-3300 cm⁻¹ due to the stretching of the hydroxyl group of the carboxylic acid, which is typically involved in hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations from the pyridine ring are expected to appear just above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the cyclopentyl group will be observed just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption corresponding to the carbonyl stretch of the carboxylic acid is anticipated in the range of 1700-1730 cm⁻¹.

C=C and C=N Stretches: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyridine ring will give rise to several absorptions in the 1400-1600 cm⁻¹ region.

C-O Stretch and O-H Bend: The C-O stretching and O-H bending vibrations of the carboxylic acid group are expected to appear in the fingerprint region, typically between 1200-1400 cm⁻¹.

Predicted IR Absorption Data:

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| O-H stretch (carboxylic acid) | 2500-3300 | Strong, Broad |

| Aromatic C-H stretch | 3050-3150 | Medium |

| Aliphatic C-H stretch | 2850-2960 | Medium-Strong |

| C=O stretch (carboxylic acid) | 1700-1730 | Strong |

| C=C/C=N ring stretch | 1400-1600 | Medium-Strong |

| C-O stretch / O-H bend | 1200-1400 | Medium |

In the solid state and in concentrated solutions, carboxylic acids are known to form hydrogen-bonded dimers. This intermolecular hydrogen bonding has a significant effect on the vibrational frequencies of the O-H and C=O groups. The broadness of the O-H stretching band is a direct consequence of the strong hydrogen bonding network. The position of the C=O stretching vibration is also sensitive to hydrogen bonding; in a dimeric form, the frequency is typically lower than that of a free, non-hydrogen-bonded carbonyl group. The pyridine nitrogen can also participate in hydrogen bonding, acting as a hydrogen bond acceptor, which could lead to more complex hydrogen bonding networks and further shifts in the vibrational frequencies of the pyridine ring modes.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. This information can be used to deduce the molecular weight and elemental composition of a compound, as well as to elucidate its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of an ion, which allows for the determination of its elemental formula. For this compound, the expected monoisotopic mass can be calculated from its chemical formula, C11H13NO2.

Table 1: Predicted HRMS Data for the Molecular Ion of this compound

| Parameter | Predicted Value |

|---|---|

| Chemical Formula | C11H13NO2 |

| Monoisotopic Mass | 191.09463 u |

| Protonated Molecule [M+H]⁺ | 192.10194 u |

| Sodiated Molecule [M+Na]⁺ | 214.08398 u |

| Deprotonated Molecule [M-H]⁻ | 190.08732 u |

The observation of ions corresponding to these high-precision masses in an HRMS experiment would provide strong evidence for the elemental composition of the synthesized compound.

Mechanistic Interpretation of Fragmentation Pathways

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller charged fragments and neutral losses. The pattern of these fragments provides a fingerprint that can be used for structural elucidation. For this compound, several fragmentation pathways can be predicted based on the functional groups present.

A primary fragmentation pathway for carboxylic acids involves the loss of the carboxyl group or parts of it. rsc.orgyoutube.com Common losses include the hydroxyl radical (•OH, 17 u) and the entire carboxyl group as a radical (•COOH, 45 u) or as carbon dioxide (CO2, 44 u) after rearrangement.

The cyclopentyl group can also fragment through the loss of neutral alkenes. A common fragmentation for alkyl-substituted aromatic rings is the benzylic cleavage, which would be favored in this molecule.

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z (Predicted) | Proposed Fragment Structure | Neutral Loss | Fragmentation Pathway |

|---|---|---|---|

| 191 | [C11H13NO2]⁺• | - | Molecular Ion |

| 174 | [C11H12NO]⁺ | •OH | Loss of hydroxyl radical from the carboxylic acid |

| 146 | [C10H12N]⁺ | •COOH | Loss of the carboxyl group |

| 122 | [C6H4NO2]⁺ | C5H9• | Loss of the cyclopentyl radical |

| 123 | [C6H5NO2]⁺• | C5H8 | Loss of cyclopentene (B43876) via McLafferty-type rearrangement |

The fragmentation of the pyridine ring itself is less common but can occur under higher energy conditions, leading to smaller fragment ions. The interplay of these potential fragmentation pathways would generate a unique mass spectrum for this compound.

X-ray Crystallography for Definitive Solid-State Structure Determination

Single-Crystal X-ray Diffraction Studies of this compound

A single-crystal X-ray diffraction study would reveal the precise molecular geometry of this compound. It is anticipated that the pyridine ring will be essentially planar. The cyclopentyl group, however, will likely adopt a non-planar conformation, such as an envelope or twist conformation, to minimize steric strain. The carboxylic acid group may be co-planar with the pyridine ring to maximize conjugation, or it could be twisted out of the plane depending on the steric hindrance and intermolecular interactions in the crystal.

Table 3: Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Information |

|---|---|

| Crystal System | Monoclinic or Orthorhombic (Common for such molecules) |

| Space Group | P2₁/c or P-1 (Examples of common centrosymmetric space groups) |

| Z (Molecules per unit cell) | 2 or 4 |

| Key Bond Lengths (Å) | C-C (pyridine): ~1.39, C-N (pyridine): ~1.34, C-C (carboxyl): ~1.50, C=O: ~1.21, C-O: ~1.31 |

| Key Bond Angles (°) | Angles within the pyridine ring: ~120°, C-C-O (carboxyl): ~115°, O-C=O: ~125° |

These predicted parameters are based on typical values for similar organic molecules and would be precisely determined by an experimental crystallographic analysis.

Analysis of Supramolecular Interactions and Crystal Packing

The solid-state structure of this compound will be significantly influenced by non-covalent interactions, leading to a specific three-dimensional packing arrangement. The most prominent interaction is expected to be hydrogen bonding involving the carboxylic acid group and the nitrogen atom of the pyridine ring.

It is highly probable that the carboxylic acid's hydroxyl group will act as a hydrogen bond donor to the nitrogen atom of a neighboring pyridine ring, forming a robust O-H···N hydrogen bond. nih.gov This is a very common and stable supramolecular synthon in cocrystals of carboxylic acids and pyridines. rsc.orgrsc.org Additionally, the carbonyl oxygen of the carboxylic acid can act as a hydrogen bond acceptor.

Table 4: Predicted Supramolecular Interactions in the Crystal Structure of this compound

| Interaction Type | Donor | Acceptor | Predicted Geometry |

|---|---|---|---|

| Hydrogen Bond | O-H (Carboxylic Acid) | N (Pyridine) | Strong, directional interaction likely forming chains or dimers |

| Hydrogen Bond | C-H (Pyridine/Cyclopentyl) | O=C (Carboxylic Acid) | Weaker interactions contributing to the 3D network |

| π-π Stacking | Pyridine Ring | Pyridine Ring | Possible offset stacking between adjacent pyridine rings |

| van der Waals Forces | Cyclopentyl Group | Cyclopentyl Group | Interdigitation to optimize packing |

A detailed analysis of the crystal structure would provide a comprehensive understanding of the supramolecular chemistry of this compound, which is crucial for understanding its physical properties.

Theoretical and Computational Chemistry Studies on 6 Cyclopentylpyridine 3 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or a simplified form) to determine the electronic structure and other related characteristics.

Density Functional Theory (DFT) for Ground State PropertiesDensity Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A DFT study on 6-Cyclopentylpyridine-3-carboxylic acid would typically calculate:

Optimized Molecular Geometry: Determining the most stable 3D arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Electronic Properties: Calculating the distribution of electrons, dipole moment, and molecular electrostatic potential (MEP), which can indicate regions of electrophilic and nucleophilic reactivity.

Orbital Analysis: Visualizing and calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

A hypothetical data table for optimized ground state properties might look like this:

| Property | Calculated Value | Units |

| Total Energy | Data N/A | Hartrees |

| Dipole Moment | Data N/A | Debye |

| HOMO Energy | Data N/A | eV |

| LUMO Energy | Data N/A | eV |

| HOMO-LUMO Gap | Data N/A | eV |

Ab Initio Methods for Electronic Excitation AnalysisAb initio (from first principles) methods, such as Time-Dependent DFT (TD-DFT) or Configuration Interaction (CI), are used to study the behavior of molecules when they absorb energy, such as light. For this compound, these calculations would predict:

Excitation Energies: The energy required to promote an electron to a higher energy state, which corresponds to the wavelengths of light the molecule absorbs (its UV-Visible spectrum).

Oscillator Strengths: The probability of a particular electronic transition occurring.

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are used to study the physical movements and interactions of atoms and molecules.

Conformational Landscape of 6-Cyclopentylpyridine-3-carboxylic acidThe cyclopentyl group and the carboxylic acid group can both rotate, leading to multiple possible shapes, or conformers. A conformational analysis would involve:

Potential Energy Surface Scan: Systematically rotating key dihedral angles (like the bond connecting the cyclopentyl ring to the pyridine (B92270) ring, and the C-O bond in the carboxylic acid) to map out the energy changes.

Identification of Minima: Locating the low-energy, stable conformers and higher-energy transition states that separate them. This helps to understand which shapes the molecule is most likely to adopt.

Intermolecular Interactions and Aggregation BehaviorThis area of study explores how molecules of this compound might interact with each other or with solvent molecules. Key interactions would include:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, suggesting that molecules could form dimers or chains.

Stacking Interactions: The pyridine rings could potentially stack on top of each other (π-π stacking). Computational studies would quantify the strength of these interactions to predict how the molecules might self-assemble in a solid state or behave in solution.

Prediction of Spectroscopic Parameters and Reactivity Descriptors

A significant application of computational chemistry is the prediction of spectroscopic data, which can aid in the experimental characterization of a compound.

IR and Raman Spectra: Calculations of vibrational frequencies can predict the positions of peaks in infrared and Raman spectra, which correspond to the stretching and bending of chemical bonds.

NMR Spectra: The chemical shifts of ¹H and ¹³C atoms can be calculated to predict the appearance of an NMR spectrum, a crucial tool for structure elucidation.

Reactivity Descriptors: Based on DFT results, various descriptors can be calculated to predict reactivity. These include:

Chemical Potential, Hardness, and Softness: These concepts from conceptual DFT help to rationalize and predict the outcomes of chemical reactions.

Fukui Functions: These indicate which atoms in the molecule are most susceptible to nucleophilic, electrophilic, or radical attack.

A hypothetical table of predicted reactivity descriptors could be:

| Descriptor | Value |

| Ionization Potential | Data N/A |

| Electron Affinity | Data N/A |

| Electronegativity | Data N/A |

| Global Hardness | Data N/A |

| Global Softness | Data N/A |

While the specific data for this compound is not available, the methodologies described represent the standard and powerful approaches used in modern chemistry to predict and understand the behavior of molecules at an atomic level.

Computational Prediction of NMR Chemical Shifts and IR Frequencies

Computational chemistry offers powerful tools for the prediction of spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are valuable for structural elucidation and for understanding the electronic environment of a molecule. Density Functional Theory (DFT) is a widely used method for such calculations, often employing functionals like B3LYP and basis sets such as 6-311++G(d,p).

NMR Chemical Shifts: The theoretical ¹H and ¹³C NMR chemical shifts for a molecule like this compound can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. For pyridine-3-carboxylic acid, a foundational analog, ¹H and ¹³C NMR chemical shifts have been computed and show good correlation with experimental data when appropriate levels of theory are used.

The introduction of a cyclopentyl group at the 6-position of the pyridine ring is expected to influence the chemical shifts of the ring protons and carbons. Alkyl groups are generally electron-donating through an inductive effect, which would be expected to increase the electron density on the pyridine ring, leading to an upfield shift (lower ppm values) for the ring protons and carbons, particularly at the ortho and para positions relative to the substituent. Therefore, the proton at the 5-position and the carbon at the 6-position would be most significantly affected. The cyclopentyl group's protons would exhibit characteristic signals in the aliphatic region of the ¹H NMR spectrum.

Below is a table of predicted ¹³C and ¹H NMR chemical shifts for pyridine-3-carboxylic acid, which serves as a baseline for understanding the pyridine core of the title compound.

Table 1: Predicted NMR Chemical Shifts for Pyridine-3-carboxylic acid

Data based on computational studies of nicotinic acid.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|---|

| C2 | 153.2 | H2 | 9.1 |

| C3 | 128.5 | H4 | 8.8 |

| C4 | 138.9 | H5 | 7.5 |

| C5 | 124.7 | H6 | 8.9 |

| C6 | 150.8 | - | - |

IR Frequencies: The vibrational frequencies in an IR spectrum correspond to the various vibrational modes of a molecule. DFT calculations can predict these frequencies with a reasonable degree of accuracy, although a scaling factor is often applied to the calculated values to better match experimental results.

For this compound, the most characteristic IR bands would be associated with the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-N and C-C stretching vibrations within the pyridine ring, and C-H stretching and bending modes of the aromatic ring and the cyclopentyl group.

Computational studies on nicotinic acid have provided detailed assignments of its vibrational modes. The O-H stretching vibration of the carboxylic acid group is typically observed as a broad band in the region of 3300-2500 cm⁻¹. The C=O stretching vibration is a strong band, and for nicotinic acid, it is calculated to be around 1771 cm⁻¹. The presence of the cyclopentyl group would introduce additional C-H stretching frequencies around 2950-2850 cm⁻¹ and various bending and rocking modes at lower frequencies.

Table 2: Selected Predicted IR Frequencies for Pyridine-3-carboxylic acid

Data based on computational studies of nicotinic acid.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| O-H stretch | ~3600 (monomer) |

| C-H stretch (aromatic) | 3100-3000 |

| C-H stretch (aliphatic) | 2950-2850 |

| C=O stretch | ~1770 |

| C=N stretch | ~1600 |

| C-C stretch (ring) | 1595-1430 |

| O-H bend | ~1400 |

| C-H bend (in-plane) | 1300-1000 |

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

For pyridine-3-carboxylic acid, computational studies have determined the energies of the HOMO and LUMO. The HOMO is typically localized on the pyridine ring, while the LUMO is often distributed over the carboxylic acid group and the ring. The HOMO-LUMO energy gap for nicotinic acid has been calculated to be approximately 4.94 eV, indicating a high degree of chemical stability. stenutz.eu

The introduction of a cyclopentyl group at the 6-position would be expected to raise the energy of the HOMO due to its electron-donating nature, which would likely lead to a smaller HOMO-LUMO gap and potentially increased reactivity.

Reactivity Indices: From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). These indices provide a quantitative measure of a molecule's reactivity.

Chemical Potential (μ): Describes the escaping tendency of electrons from a system.

Hardness (η): Measures the resistance to change in the electron distribution.

Softness (S): The reciprocal of hardness, indicating the ease of change in electron distribution.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.

For nicotinic acid, these parameters have been calculated, suggesting it has a strong electrophilic character. stenutz.eu The cyclopentyl substituent would likely modulate these indices, reflecting the change in the electronic structure of the molecule.

Table 3: Calculated FMO Energies and Reactivity Indices for Pyridine-3-carboxylic acid

Data based on computational studies of nicotinic acid.

| Parameter | Value |

|---|---|

| HOMO Energy | -6.44 eV |

| LUMO Energy | -1.50 eV |

| HOMO-LUMO Gap | 4.94 eV |

| Chemical Potential (μ) | -3.97 eV |

| Hardness (η) | 2.47 eV |

| Softness (S) | 0.41 eV⁻¹ |

Simulation of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for elucidating reaction mechanisms by modeling the potential energy surface of a reaction. This allows for the identification of transition states, intermediates, and the calculation of activation energies, providing deep insights into the kinetics and thermodynamics of a chemical process.

For this compound, a key reaction of interest is the decarboxylation of the carboxylic acid group, a common reaction for pyridine carboxylic acids under certain conditions. The mechanism of decarboxylation of pyridine carboxylic acids has been a subject of study, with proposed mechanisms involving zwitterionic intermediates.

For example, the decarboxylation of picolinic acid (pyridine-2-carboxylic acid) is thought to proceed through a zwitterionic intermediate, which is stabilized by the proximity of the positively charged nitrogen and the negatively charged carboxylate group. While the meta-position of the carboxylic acid in this compound makes a similar direct stabilization less likely, computational studies could explore alternative pathways, such as those involving protonation or the formation of an ylide intermediate.

A plausible simulated reaction mechanism for the decarboxylation of a pyridine carboxylic acid would involve the following steps:

Reactant Complex Formation: In the presence of a catalyst or solvent, the initial complex is modeled.

Transition State Search: The geometry of the transition state for the C-C bond cleavage is located. This is a first-order saddle point on the potential energy surface. Frequency calculations are performed to confirm the presence of a single imaginary frequency corresponding to the reaction coordinate.

Intermediate Identification: If the reaction proceeds through intermediates, their structures are optimized.

Product Complex Formation: The geometry of the product complex is determined.

Energy Profile: The relative energies of the reactants, transition states, intermediates, and products are calculated to construct the reaction energy profile, from which the activation energy and reaction enthalpy can be derived.

Studies on the decarboxylation of related compounds like 3-hydroxy- and 3-aminopicolinic acids have shown that the mechanism can be dependent on the acidity of the medium, with different mechanisms (ylide vs. protonation) dominating at different pH values. acs.org Computational modeling of the transition states for these different pathways can help to rationalize the observed kinetics. For this compound, similar computational approaches could be employed to predict its reactivity and the most likely reaction pathways for decarboxylation or other reactions.

Reactivity and Chemical Transformations of 6 Cyclopentylpyridine 3 Carboxylic Acid

Reactions at the Carboxylic Acid Group

The carboxylic acid group (-COOH) at the 3-position of the pyridine (B92270) ring is a primary site for chemical modification through various nucleophilic acyl substitution reactions.

Esterification: The conversion of 6-Cyclopentylpyridine-3-carboxylic acid to its corresponding esters is a fundamental transformation. The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com This is a reversible equilibrium-driven process. masterorganicchemistry.com To achieve high yields, the equilibrium must be shifted towards the product side, typically by using the alcohol as the solvent (in large excess) or by removing the water byproduct as it forms. masterorganicchemistry.com

The reactivity of the carboxylic acid in esterification is influenced by steric hindrance around the carboxyl group. researchgate.net For this compound, the cyclopentyl group at the adjacent 6-position does not impose significant steric hindrance on the 3-position carboxyl group, suggesting that esterification should proceed readily under standard conditions. The reaction kinetics are typically second-order, dependent on the concentrations of both the carboxylic acid and the alcohol. mdpi.com While specific kinetic and thermodynamic data for this compound are not extensively documented, the general mechanism involves protonation of the carbonyl oxygen to enhance the electrophilicity of the carbonyl carbon, followed by nucleophilic attack from the alcohol. masterorganicchemistry.com

Amidation: Direct reaction of a carboxylic acid with an amine to form an amide is generally difficult because the basic amine deprotonates the acidic carboxylic acid to form a stable and unreactive ammonium (B1175870) carboxylate salt. fishersci.co.uklibretexts.org Therefore, the carboxylic acid group must first be "activated." Common strategies involve converting the carboxylic acid into a more reactive intermediate like an acyl chloride or using coupling reagents.

Acyl chlorides can be prepared by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. fishersci.co.uklibretexts.org The resulting acyl chloride is highly electrophilic and reacts readily with primary or secondary amines to form the corresponding amide. fishersci.co.uk Alternatively, peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) can be used to facilitate the direct amidation by forming a highly activated ester intermediate in situ. fishersci.co.uklibretexts.org

| Transformation | Reagents | General Conditions | Product |

|---|---|---|---|

| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Reflux in excess alcohol | 6-Cyclopentylpyridine-3-carboxylate ester |

| Amidation | 1. Thionyl Chloride (SOCl₂) 2. Amine (RNH₂) | Step 1 in aprotic solvent; Step 2 with amine and a base | N-substituted-6-Cyclopentylpyridine-3-carboxamide |

| Amine (RNH₂), Coupling Agent (e.g., DCC, HATU), Base | Aprotic solvent (e.g., DMF, DCM) at room temperature |

Decarboxylation is a chemical reaction that removes the carboxyl group, releasing carbon dioxide (CO₂). wikipedia.org For aromatic carboxylic acids, including pyridinecarboxylic acids, this reaction is typically challenging and requires harsh conditions because the C-C bond connecting the carboxyl group to the aromatic ring is strong. libretexts.org Simple heating does not usually suffice. libretexts.org

However, decarboxylation can be facilitated if a carbanion intermediate at the 3-position can be stabilized. The presence of strongly electron-withdrawing groups at the α-carbon can promote decarboxylation, but the pyridine ring itself is often not sufficient without additional activation. libretexts.org Catalytic methods using transition metals like copper, silver, or palladium have been developed for the decarboxylation of aromatic and heteroaromatic carboxylic acids. nih.gov For instance, the Hunsdiecker reaction, which involves treating the silver salt of a carboxylic acid with bromine, leads to decarboxylation and the formation of an aryl bromide. libretexts.orgbritannica.com This reaction proceeds through a radical mechanism. libretexts.org The synthetic utility of decarboxylating this compound would be to produce 2-cyclopentylpyridine, a simpler pyridine derivative.

The carboxyl group is in a high oxidation state and can be reduced to a primary alcohol or, with more difficulty, to an aldehyde. libretexts.org

Reduction to Primary Alcohol: Carboxylic acids are resistant to reduction by milder agents like sodium borohydride (B1222165) (NaBH₄). libretexts.orglibretexts.org Powerful reducing agents are required, with lithium aluminum hydride (LiAlH₄) being the most common and effective reagent for this transformation. libretexts.orgbritannica.commsu.edu The reaction is typically carried out in an anhydrous ether solvent, followed by an aqueous workup to protonate the resulting alkoxide salt and yield the primary alcohol, (6-cyclopentylpyridin-3-yl)methanol. libretexts.org Diborane (B₂H₆) is another potent reagent that can also achieve this reduction effectively. libretexts.orgmsu.edu

Reduction to Aldehyde: The partial reduction of a carboxylic acid to an aldehyde is challenging because aldehydes are more reactive than carboxylic acids towards reducing agents. libretexts.org Therefore, the reaction tends to proceed all the way to the primary alcohol. libretexts.org Isolating the aldehyde is not typically possible via direct reduction. A two-step indirect approach is necessary: first, the carboxylic acid is converted to a more reactive derivative like an acid chloride or an ester. The acid chloride can then be reduced to the aldehyde using a milder, sterically hindered reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃), which is less reactive and allows for the isolation of the aldehyde product. libretexts.org

| Target Product | Reagent(s) | Intermediate | Final Product |

|---|---|---|---|

| Primary Alcohol | Lithium Aluminum Hydride (LiAlH₄) or Diborane (B₂H₆) | Aldehyde (not isolated) | (6-Cyclopentylpyridin-3-yl)methanol |

| Aldehyde | 1. SOCl₂ 2. LiAlH(Ot-Bu)₃ | 6-Cyclopentylpyridine-3-carbonyl chloride | 6-Cyclopentylpyridine-3-carbaldehyde |

Transformations of the Pyridine Ring System

The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. This inherent electronic property, combined with the effects of the cyclopentyl and carboxyl substituents, governs its reactivity towards substitution and reduction.

Electrophilic Aromatic Substitution (EAS): The pyridine ring is strongly deactivated towards electrophilic attack compared to benzene. The nitrogen atom can be protonated or coordinate to the Lewis acid catalyst, further increasing the deactivation. numberanalytics.combritannica.com Additionally, the carboxylic acid group at the 3-position is a strong electron-withdrawing group, which further deactivates the ring and directs incoming electrophiles to the meta position relative to itself (i.e., the 5-position). numberanalytics.combritannica.comnumberanalytics.com Conversely, the cyclopentyl group at the 6-position is a weak electron-donating group, which activates the ring and is an ortho-, para-director (directing to the 3- and 5-positions).

The combined effect is complex: the powerful deactivating nature of the pyridine nitrogen and the carboxyl group likely dominates, making electrophilic substitution difficult and requiring harsh conditions. numberanalytics.com If a reaction were to occur, the most likely position for substitution would be the 5-position, which is meta to the carboxyl group and ortho to the cyclopentyl group.

Nucleophilic Aromatic Substitution (SNA): The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly when a good leaving group is present at the 2-, 4-, or 6-positions. pressbooks.pubnih.gov In this compound, there are no inherent leaving groups on the ring. However, transformations can introduce them. For example, hydroxylation at the 6-position can be achieved biologically, and this hydroxyl group can be converted into a better leaving group like a chloride. nih.gov Nucleophilic attack is strongly favored at the positions ortho and para to the ring nitrogen (the 2-, 4-, and 6-positions).

The aromatic pyridine ring can be reduced to a piperidine (B6355638) ring through catalytic hydrogenation. This reaction typically requires a catalyst such as rhodium (Rh), ruthenium (Ru), platinum (Pt), or palladium (Pd) under a hydrogen atmosphere. google.com Mild conditions using catalysts like rhodium(III) oxide (Rh₂O₃) have been shown to be effective for hydrogenating pyridine rings bearing carboxylic acid groups. researchgate.net

The hydrogenation of this compound would yield 6-Cyclopentylpiperidine-3-carboxylic acid. The reaction is generally stereoselective, often leading to the cis isomer as the major product. researchgate.net The conditions, such as pressure, temperature, and choice of catalyst and solvent, can be tuned to control the reaction's efficiency. google.com This transformation is synthetically valuable as piperidines are common structural motifs in pharmaceuticals.

Chemical Modifications of the Cyclopentyl Moiety

The chemical reactivity of the cyclopentyl group in this compound is a subject of significant interest for modifying the compound's physicochemical properties. While the pyridine and carboxylic acid moieties represent the primary sites for many chemical transformations, the cyclopentyl ring offers a non-aromatic, saturated scaffold that can be selectively modified. The following sections explore the theoretical potential for such modifications, based on established principles in organic chemistry, as specific research on the functionalization of this particular molecule's cyclopentyl group is not extensively documented in publicly available literature.

Stereoselective Functionalization of the Cyclopentyl Ring

The functionalization of C(sp³)–H bonds in saturated carbocycles like cyclopentane (B165970) is a challenging yet highly valuable transformation in modern organic synthesis. Stereoselective functionalization, in particular, allows for the precise introduction of new functional groups with control over the three-dimensional arrangement of atoms. For this compound, the carboxylic acid group could potentially serve as an intrinsic directing group to guide such transformations.

Recent advancements have demonstrated the power of directing group-assisted, transition-metal-catalyzed C–H activation for the site- and diastereoselective synthesis of functionalized carbocycles. nih.govresearchgate.netvilniustech.ltnih.gov In a hypothetical scenario involving this compound, the carboxylic acid could coordinate to a metal catalyst (e.g., palladium), bringing the catalytic center into proximity with the C–H bonds of the cyclopentyl ring. This can facilitate the selective cleavage of a specific C–H bond, typically at the γ-position (the third carbon from the point of attachment), leading to the formation of a palladacycle intermediate. researchgate.netnih.gov Subsequent reaction with a coupling partner, such as an aryl iodide, could then introduce a new substituent onto the cyclopentyl ring with high regioselectivity and stereoselectivity. nih.govsubstack.com

The success of such a strategy would depend on the geometric feasibility of the resulting metallacyclic intermediate. The flexibility of the cyclopentyl ring and the rotational freedom around the C-C bond connecting it to the pyridine ring would influence which C-H bonds are most accessible to the catalyst. Various catalytic systems, often employing specialized ligands like quinuclidine-pyridones or amino acids, have been developed to control the stereochemical outcome of such reactions on similar cycloalkane carboxylic acid substrates. nih.govchemrxiv.org These methods provide a basis for proposing that stereoselective arylation, alkenylation, or other functionalizations of the cyclopentyl moiety in this compound are theoretically achievable.

Ring-Opening or Expansion Reactions (if applicable)

Ring-opening reactions for a stable, unstrained five-membered ring like cyclopentane are generally energetically unfavorable and would require harsh conditions or highly specialized reagents. Therefore, the focus for modifying the carbocyclic core of this compound would more plausibly be on ring expansion reactions, which can convert the cyclopentyl group into a more flexible cyclohexyl ring. Such transformations typically require prior functionalization of the ring to install a reactive handle.

One classic method for one-carbon ring expansion is the Tiffeneau–Demjanov rearrangement . organicreactions.orgwikipedia.orgwikipedia.org To apply this to the target molecule, the cyclopentyl ring would first need to be converted into a 1-aminomethyl-cyclopentanol derivative. This could hypothetically be achieved through a multi-step sequence starting with, for example, oxidation of the cyclopentyl ring to a cyclopentanone, followed by cyanation, reduction, and subsequent reaction to form the required aminomethyl alcohol. Treatment of this intermediate with nitrous acid would generate a diazonium salt, which upon rearrangement and loss of nitrogen gas, would lead to the formation of a cyclohexanone (B45756) ring attached to the pyridine core. wikipedia.orgnumberanalytics.com

Another potential strategy is the radical-mediated Dowd–Beckwith ring expansion . nih.govwikipedia.orgdrugfuture.com This reaction involves the formation of a radical on a side chain attached to the ring, which then attacks the ring carbonyl (or a suitable equivalent) to initiate the expansion. For this to be applicable, the cyclopentyl ring of this compound would need to be functionalized to a β-keto ester with an α-haloalkyl substituent. The subsequent treatment with a radical initiator system like azobisisobutyronitrile (AIBN) and tributyltin hydride would generate the necessary radical to trigger a cascade that expands the five-membered ring to a larger, functionalized carbocycle. wikipedia.org

These proposed ring expansion pathways are purely theoretical for this compound and would require significant synthetic manipulation to generate the necessary precursors. However, they illustrate the potential for transforming the cyclopentyl moiety into a larger ring system based on well-established synthetic methodologies. chemistrysteps.comwikipedia.org

Applications of 6 Cyclopentylpyridine 3 Carboxylic Acid As a Versatile Chemical Building Block

Role in Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry and crystal engineering focus on the design and synthesis of complex, ordered structures through non-covalent interactions. The predictable and robust nature of the hydrogen bonds formed by the pyridine (B92270) and carboxylic acid groups makes 6-Cyclopentylpyridine-3-carboxylic acid an excellent candidate for the construction of novel supramolecular architectures.

Design and Synthesis of Cocrystals and Pharmaceutical Salts

The formation of cocrystals and pharmaceutical salts is a well-established strategy for modifying the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility, stability, and bioavailability. The key to this approach lies in the predictable formation of supramolecular synthons, which are robust and recurring patterns of intermolecular interactions.

The carboxylic acid–pyridine supramolecular heterosynthon is one of the most reliable and widely used synthons in crystal engineering. nih.govrsc.orgrsc.org This synthon consists of a hydrogen bond between the carboxylic acid proton and the pyridine nitrogen atom (O-H···N). A Cambridge Structural Database study has shown a 98% occurrence of this synthon in crystal structures containing both carboxylic acid and pyridine moieties in the absence of other competing hydrogen bond donors or acceptors. acs.org

In the case of this compound, this robust heterosynthon can be exploited to form cocrystals with a variety of co-formers, including other APIs or pharmaceutically acceptable compounds. The presence of the cyclopentyl group may influence the crystal packing and could be used to fine-tune the solid-state properties of the resulting cocrystals.

Furthermore, the acidic nature of the carboxylic acid group and the basicity of the pyridine nitrogen allow for the formation of pharmaceutical salts. By reacting this compound with a basic API, a salt can be formed, which often leads to improved solubility and dissolution rates. Conversely, a salt can be formed between this compound and a pharmaceutically acceptable base.

Table 1: Common Supramolecular Synthons in Pyridine-Carboxylic Acid Systems

| Synthon Type | Interacting Groups | Description |

| Heterosynthon | Carboxylic Acid and Pyridine | A robust and highly predictable hydrogen bond between the carboxylic acid proton and the pyridine nitrogen (O-H···N). nih.govrsc.orgrsc.org |

| Homosynthon | Two Carboxylic Acids | A dimer formed by two carboxylic acid groups through a pair of O-H···O hydrogen bonds. |

| Homosynthon | Two Pyridine Rings | Weaker interactions such as π-π stacking or C-H···N hydrogen bonds. |

Construction of Advanced Hydrogen-Bonded Organic Frameworks

Hydrogen-bonded organic frameworks (HOFs) are crystalline porous materials constructed from organic building blocks linked by hydrogen bonds. acs.orgbsb-muenchen.de The reversible nature of these bonds can impart properties such as solution processability and facile regeneration to the resulting materials. acs.org Carboxylic acids are among the most common building blocks for HOFs due to their ability to form strong and directional hydrogen bonds. bsb-muenchen.de

The design of HOFs using molecules like this compound allows for the potential creation of materials with applications in gas storage and separation, sensing, and catalysis. The properties of the HOF can be tuned by carefully selecting the building blocks and controlling the self-assembly process.

Utilization in Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers and MOFs are crystalline materials composed of metal ions or clusters linked by organic ligands. These materials have garnered significant interest due to their high porosity, large surface areas, and tunable properties, making them suitable for a wide range of applications.

Ligand Design for Metal Complexation and Polymer Formation

Pyridine-carboxylic acids are excellent ligands for the construction of coordination polymers and MOFs because they contain both a nitrogen atom and a carboxylate group that can coordinate to metal centers. researchgate.netkashanu.ac.irglobethesis.com The deprotonated carboxylate group can bind to metal ions in various modes, including monodentate, bidentate chelating, and bridging, while the pyridine nitrogen provides an additional coordination site.

Hydrothermal and Solvothermal Synthesis of Extended Structures

Hydrothermal and solvothermal methods are the most common techniques for the synthesis of coordination polymers and MOFs. hkust.edu.hkacs.org These methods involve heating a mixture of the metal salt and the organic ligand in a sealed vessel in the presence of a solvent (water for hydrothermal, and an organic solvent for solvothermal). The elevated temperature and pressure facilitate the dissolution of the reactants and the crystallization of the product.

The synthesis of coordination polymers and MOFs using this compound as a ligand would likely employ these methods. The reaction conditions, such as temperature, reaction time, solvent, and the molar ratio of metal to ligand, can have a significant impact on the structure and properties of the final product. hkust.edu.hk By systematically varying these parameters, it is possible to control the dimensionality, topology, and porosity of the resulting materials.

Table 2: Factors Influencing the Synthesis of Coordination Polymers and MOFs

| Parameter | Effect on the Final Product |

| Temperature | Can influence the thermodynamic versus kinetic product formation, affecting the crystal phase and dimensionality. hkust.edu.hk |

| Solvent | The polarity and coordinating ability of the solvent can affect the solubility of reactants and the coordination environment of the metal ion. |

| Metal-to-Ligand Ratio | Can influence the coordination number of the metal center and the stoichiometry of the final product. |

| pH | Affects the deprotonation state of the carboxylic acid and can influence the coordination mode of the ligand. |

Advanced Organic Synthesis and Scaffold Construction

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a wide range of pharmaceuticals and biologically active compounds. nih.gov The unique electronic properties and the ability of the pyridine nitrogen to participate in hydrogen bonding make it a valuable component in drug design.

While specific studies on the use of this compound in advanced organic synthesis and as a scaffold are not widely reported, its structural motifs suggest significant potential. The pyridine-3-carboxylic acid core is a common feature in many bioactive molecules. The reactivity of the carboxylic acid group allows for a variety of chemical transformations, such as amidation, esterification, and reduction, enabling the synthesis of a diverse library of derivatives.

The cyclopentyl group can provide a lipophilic character to the molecule, which can be advantageous for modulating pharmacokinetic properties such as membrane permeability. Furthermore, the cyclopentyl group can serve as a handle for further functionalization or as a steric element to control the conformation of the molecule and its interaction with biological targets. The combination of the pyridine-3-carboxylic acid scaffold with the cyclopentyl substituent makes this compound an attractive starting material for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. For instance, cyclopentyl-pyrimidine based analogues have been investigated as potent inhibitors of the insulin-like growth factor 1 receptor (IGF-1R). nih.gov

The synthesis of functionalized 2-pyridone-3-carboxylic acids and their subsequent decarboxylation are also areas of interest in organic synthesis, with some derivatives showing antimicrobial activity. nih.govresearchgate.net This highlights the potential of the pyridine-carboxylic acid scaffold in the development of new therapeutic agents.

Precursor for the Synthesis of Complex Heterocyclic Systems

The pyridine-3-carboxylic acid framework is a well-established precursor for constructing fused N-heterocycles, which are prominent in medicinal chemistry and materials science. researchgate.netmdpi.com this compound serves as a strategic starting material for synthesizing intricate molecular architectures, primarily by leveraging the reactivity of its carboxylic acid function and the pyridine ring.

The carboxylic acid group can be readily converted into esters, amides, or acyl chlorides. These transformations are pivotal first steps in multi-step syntheses. For instance, amide coupling with various amines, followed by intramolecular cyclization reactions, can lead to the formation of fused heterocyclic systems. Similarly, reactions involving the pyridine nitrogen or activated positions on the pyridine ring can be employed to build additional rings onto the core structure. The cyclopentyl group at the 6-position can influence the regioselectivity of these reactions and modify the physical properties, such as solubility and crystallinity, of the resulting complex heterocycles. nih.gov

| Reaction Type | Reactant Partner | Potential Heterocyclic Product Core | Significance |

|---|---|---|---|

| Amidation followed by Cyclocondensation | Ortho-substituted anilines (e.g., 2-aminoaniline) | Pyridyl-benzodiazepines | Core structure in CNS-active agents |

| Esterification and Dieckmann Condensation | Haloesters | Fused dihydropyridinones | Scaffolds with potential biological activities |

| Multi-component Reaction (e.g., Ugi reaction) | Amine, Isocyanide, Aldehyde/Ketone | Complex peptidomimetic structures | Rapid generation of molecular diversity |

| Cyclization via C-H activation | Internal functional groups | Azaindoles or related fused systems | Important pharmacophores in drug discovery mdpi.com |

Building Block in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful strategy used in drug discovery to rapidly generate a large number of diverse molecules. nih.gov Carboxylic acids are among the most widely used building blocks in this field due to the reliability and simplicity of amide bond formation. This compound is an ideal candidate for this purpose, serving as a central scaffold to which a multitude of chemical appendages can be attached.

In a typical parallel synthesis approach, the carboxylic acid group of the molecule is coupled with a diverse library of primary or secondary amines, resulting in a large collection of amides. Each amide product retains the core 6-cyclopentylpyridine moiety but differs in the substituent derived from the amine. This allows for a systematic exploration of the structure-activity relationship (SAR) of the resulting compounds against a biological target. The pyridine nitrogen can also be used as a point of diversification, for example, through N-oxidation or quaternization, further expanding the chemical space of the library.

| Scaffold | Variable Building Block (Library A) | Coupling Reaction | Resulting Library Product |

|---|---|---|---|

| This compound | R¹-NH₂ (e.g., Benzylamine) | Amide Bond Formation | N-Benzyl-6-cyclopentylnicotinamide |

| R²-NH₂ (e.g., Cyclohexylamine) | N-Cyclohexyl-6-cyclopentylnicotinamide | ||

| Rⁿ-NH₂ (Diverse set of amines) | Library of N-substituted-6-cyclopentylnicotinamides |

Applications in Photochemistry and Material Science

The unique electronic and structural features of pyridine carboxylic acids also position them as valuable components in the fields of photochemistry and material science.

Photoinitiator in Photopolymerization Processes

In photopolymerization, a photoinitiator is a compound that absorbs light and generates reactive species, such as free radicals or cations, to initiate a polymerization reaction. While certain classes of molecules like coumarins and phosphine (B1218219) oxides are well-known photoinitiators, the direct use of simple pyridine carboxylic acids in this role is not extensively documented. nih.govresearchgate.net However, more complex pyridine derivatives have been shown to act as photosensitizers. mdpi.com A photosensitizer absorbs light at wavelengths where the primary initiator does not and then transfers the absorbed energy to the initiator, triggering the polymerization process. For example, specific 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives have been found to accelerate cationic photopolymerization when used with a diphenyliodonium (B167342) photoinitiator, enabling the reaction to proceed under near-UV light (365 nm) where the initiator alone is inactive. mdpi.com This suggests that while this compound itself may not be a primary photoinitiator, its core structure could be modified to create derivatives that participate in photochemical processes as sensitizers.

Contributions to Functional Materials Development

Pyridine carboxylic acids are exceptional ligands for the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). mdpi.com These materials consist of metal ions or clusters linked together by organic molecules, creating one-, two-, or three-dimensional crystalline structures with tunable properties. researchgate.netrsc.org

This compound possesses two key coordination sites: the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group. This allows it to act as a versatile linker, bridging multiple metal centers to form stable, extended networks. The specific geometry of the ligand, combined with the coordination preference of the chosen metal ion (e.g., Zn²⁺, Cu²⁺, Co²⁺, Cd²⁺), dictates the final topology and dimensionality of the framework. acs.orgresearchgate.net The presence of the bulky cyclopentyl group can play a crucial role in directing the self-assembly process and influencing the framework's properties by introducing porosity or modifying the intermolecular interactions within the crystal lattice. MOFs constructed from pyridine-carboxylate linkers have shown promise in applications such as gas storage, catalysis, and as materials with interesting photoluminescent or magnetic properties. researchgate.netresearchgate.net

| Feature | Role in Material Synthesis | Potential Material Properties | Example Metal Ions |

|---|---|---|---|

| Pyridine Nitrogen | Acts as a Lewis basic coordination site for metal ions. | Formation of 2D or 3D frameworks; potential for photoluminescence, magnetism, porosity. researchgate.netresearchgate.net | Zn(II), Cu(II), Cd(II), Co(II), Mn(II) rsc.orgacs.org |

| Carboxylate Group | Offers multiple coordination modes (monodentate, bidentate chelate, bidentate bridging). researchgate.net | ||

| Cyclopentyl Group | Acts as a sterically bulky, non-coordinating group. | Influences framework topology, pore size, and guest-molecule interactions. | N/A |

Principles of Structure Activity Relationship Sar Studies and Rational Molecular Design Derived from 6 Cyclopentylpyridine 3 Carboxylic Acid Analogues

Methodologies for Establishing Structure-Activity Relationships

The investigation of structure-activity relationships is a cornerstone of medicinal chemistry, guiding the optimization of lead compounds into potent and selective drug candidates. For a molecule such as 6-Cyclopentylpyridine-3-carboxylic acid, researchers would typically employ systematic modifications to elucidate the role of each part of the chemical scaffold.

Systematic Scaffold Modifications and Substituent Effects

The core structure of this compound consists of a pyridine (B92270) ring substituted with a cyclopentyl group at the 6-position and a carboxylic acid group at the 3-position. A systematic SAR study would involve the synthesis and biological evaluation of a series of analogues where each of these components is altered.

Modification of the 6-Position Substituent: The cyclopentyl group plays a significant role in the molecule's lipophilicity and spatial arrangement. Its impact on biological activity would be explored by replacing it with a variety of other cyclic and acyclic alkyl groups. This allows for the investigation of how the size, shape, and lipophilicity of the substituent at this position affect the compound's interaction with its biological target.

Table 1: Hypothetical Modifications at the 6-Position and Their Potential Impact

| R Group at 6-Position | Potential Change in Properties | Rationale for Investigation |

| Cyclobutyl | Decrease in size and lipophilicity | To probe the spatial requirements of the binding pocket. |

| Cyclohexyl | Increase in size and lipophilicity | To determine if a larger hydrophobic group enhances activity. |

| Phenyl | Introduction of aromaticity | To explore potential π-π stacking interactions. |

| Isopropyl | Acyclic, branched substituent | To compare the effects of cyclic versus acyclic hydrophobicity. |

| Methoxy | Introduction of a polar group | To investigate the tolerance for polarity in this region. |

Modification of the Pyridine Ring: The nitrogen atom in the pyridine ring is a key feature, influencing the molecule's electronic properties and potential for hydrogen bonding. Modifications could include altering the position of the nitrogen atom within the ring (e.g., to create a pyrimidine (B1678525) or pyrazine (B50134) core) or introducing additional substituents onto the ring to modulate its electronics and steric profile.

Modification of the 3-Position Carboxylic Acid: The carboxylic acid group is a common pharmacophore element, often involved in hydrogen bonding or ionic interactions with a biological target. Its importance would be assessed by converting it to other functional groups such as esters, amides, or bioisosteres like tetrazoles. These changes would help to determine if the acidic proton and the hydrogen bond accepting capabilities of the carbonyl group are essential for activity.

Exploration of Three-Dimensional Chemical Space

The spatial arrangement of a molecule is critical for its interaction with a three-dimensional biological target. For this compound, the relative orientation of the cyclopentyl ring and the carboxylic acid group is of interest. Introducing conformational constraints, for instance by incorporating the cyclopentyl ring into a more rigid bicyclic system, would be a strategy to explore the bioactive conformation. This helps in understanding the preferred shape of the molecule when it binds to its target.

Ligand Design and Optimization Strategies

Based on the initial SAR data, more targeted strategies for ligand design and optimization can be employed to enhance the desired biological activity and other pharmaceutically relevant properties.

Identification and Elucidation of Essential Pharmacophore Elements

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For analogues of this compound, the key pharmacophoric elements would likely include:

A Hydrogen Bond Acceptor: The nitrogen atom of the pyridine ring.

A Hydrogen Bond Donor/Acceptor and/or Anionic Center: The carboxylic acid group.

A Hydrophobic Region: The cyclopentyl group.

By systematically modifying each of these features and observing the effect on biological activity, a pharmacophore model can be developed. This model then serves as a template for the design of new, potentially more potent analogues.

Rational Design of Derivatives Based on Conformational and Electronic Properties

Once the essential pharmacophoric elements are identified, rational design can be used to fine-tune the molecule's properties. This involves making deliberate changes to the structure to improve its fit within the target's binding site and to optimize its electronic complementarity. For example, if SAR studies indicate that a larger hydrophobic group at the 6-position is beneficial, computational modeling could be used to design novel substituents that maximize this hydrophobic interaction without introducing steric clashes. Similarly, the electronic properties of the pyridine ring can be modulated by adding electron-donating or electron-withdrawing groups to influence its pKa and interaction with the target.

Computational Approaches in SAR and Drug Discovery (excluding clinical outcomes)

Computational chemistry plays a vital role in modern drug discovery by accelerating the design-synthesis-test cycle. Various in silico techniques can be applied to study analogues of this compound.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a set of this compound analogues with known activities, a QSAR model could be built using calculated molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters). This model can then be used to predict the activity of newly designed, unsynthesized compounds, helping to prioritize which molecules to synthesize and test.

Molecular Docking: If the three-dimensional structure of the biological target is known, molecular docking can be used to predict how analogues of this compound might bind. Docking simulations place the ligand into the active site of the target and score the potential binding poses. This information can provide valuable insights into the specific interactions that are important for binding and can guide the design of new derivatives with improved affinity.

Pharmacophore Modeling: Based on a set of active analogues, a 3D pharmacophore model can be generated. This model represents the spatial arrangement of the key pharmacophoric features. The model can then be used to virtually screen large compound libraries to identify new molecules that match the pharmacophore and are therefore likely to be active.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling represents a cornerstone in modern medicinal chemistry, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For analogues of this compound, QSAR studies are instrumental in identifying the key molecular features that govern their potency and efficacy.

The fundamental principle of QSAR is to represent the chemical structure of molecules using a set of numerical descriptors. These descriptors can be categorized into several types:

Electronic Descriptors: These quantify the electronic properties of the molecule, such as partial atomic charges, dipole moments, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For this compound analogues, the distribution of electron density within the pyridine ring and the carboxylic acid group is crucial for receptor interaction.

Steric Descriptors: These describe the size and shape of the molecule. Examples include molecular weight, molar refractivity, and van der Waals volume. The size and conformation of the cyclopentyl group in this compound, for instance, significantly influence how the molecule fits into the binding pocket of its target receptor.

Hydrophobic Descriptors: These account for the hydrophobicity of the molecule, which is critical for its absorption, distribution, metabolism, and excretion (ADME) properties, as well as for hydrophobic interactions with the receptor. The partition coefficient (logP) is the most commonly used hydrophobic descriptor.

Topological Descriptors: These are numerical representations of the molecular structure based on its connectivity, providing information about branching and shape.

Once a set of descriptors is calculated for a series of this compound analogues with known biological activities (e.g., IC50 or EC50 values), a mathematical model is developed using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms. researchgate.netnih.gov

A hypothetical QSAR model for a series of this compound analogues might take the following form:

pIC50 = β₀ + β₁(logP) + β₂(MR) + β₃(LUMO) + ... + ε

Where:

pIC50 is the negative logarithm of the half-maximal inhibitory concentration.

β₀, β₁, β₂, β₃ are the regression coefficients.

logP, MR, and LUMO are the descriptor values.

ε is the error term.

The predictive power of the QSAR model is rigorously evaluated using statistical parameters such as the correlation coefficient (R²), the cross-validated correlation coefficient (q²), and the standard error of prediction. nih.govmdpi.com A robust QSAR model can then be used to predict the biological activity of novel, yet-to-be-synthesized analogues of this compound, thereby prioritizing the synthesis of the most promising candidates.

Table 1: Illustrative Descriptors for QSAR Modeling of this compound Analogues

| Analogue | pIC50 (Experimental) | logP | Molar Refractivity (MR) | LUMO Energy (eV) | Predicted pIC50 |

| Compound 1 | 6.5 | 2.8 | 55.2 | -1.2 | 6.4 |

| Compound 2 | 7.1 | 3.2 | 60.5 | -1.5 | 7.0 |

| Compound 3 | 5.9 | 2.5 | 52.1 | -1.1 | 6.0 |

| Compound 4 | 7.5 | 3.5 | 63.7 | -1.8 | 7.6 |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (Methodological aspects only)

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools that provide a detailed, three-dimensional view of how a ligand, such as a this compound analogue, interacts with its biological target at an atomic level. nih.govmdpi.com

Molecular Docking

The primary objective of molecular docking is to predict the preferred binding orientation and conformation of a ligand within the active site of a receptor. mdpi.com This process involves two main steps:

Conformational Sampling: The docking algorithm explores a vast number of possible conformations of the ligand and its orientation within the binding pocket. This can be achieved through various search algorithms, such as genetic algorithms, Monte Carlo simulations, or systematic searches.

Scoring: A scoring function is used to evaluate the "goodness-of-fit" for each generated pose. Scoring functions are mathematical models that estimate the binding affinity between the ligand and the receptor. They typically account for various non-covalent interactions, including:

Electrostatic interactions: These arise from the attraction or repulsion between charged or polar groups on the ligand and the receptor. The carboxylic acid group of this compound, for example, is likely to form key electrostatic interactions with positively charged residues in the receptor's binding site.

Hydrogen bonds: These are crucial for the specificity of ligand-receptor interactions. The nitrogen atom in the pyridine ring and the oxygen atoms of the carboxylic acid group are potential hydrogen bond donors and acceptors.

Van der Waals interactions: These are short-range attractive or repulsive forces that depend on the shape complementarity between the ligand and the binding pocket. The cyclopentyl group plays a significant role in establishing these interactions.

The output of a docking study is a set of predicted binding poses ranked by their scores, providing valuable hypotheses about the key interactions that stabilize the ligand-receptor complex.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static picture of the ligand-receptor complex, MD simulations introduce the element of time, allowing for the study of the dynamic behavior of the system. researchgate.netdntb.gov.ua An MD simulation numerically solves Newton's equations of motion for all the atoms in the system, providing a trajectory of their positions and velocities over time.

In the context of this compound analogues, MD simulations are used to:

Assess the stability of the docked pose: By simulating the ligand-receptor complex in a realistic environment (e.g., surrounded by water molecules), MD can verify whether the interactions predicted by docking are stable over time.

Investigate conformational changes: Both the ligand and the receptor are flexible. MD simulations can reveal how the binding of a ligand may induce conformational changes in the receptor, which can be crucial for its activation or inhibition.

Calculate binding free energies: More advanced MD techniques, such as free energy perturbation (FEP) or thermodynamic integration (TI), can be used to calculate the absolute or relative binding free energies of different analogues, providing a more accurate prediction of their potency.

The combination of molecular docking and MD simulations provides a comprehensive understanding of the molecular recognition process, guiding the rational design of this compound analogues with improved binding affinities and desired biological activities.

Table 2: Key Interactions Identified Through Molecular Modeling

| Type of Interaction | Ligand Moiety | Potential Receptor Residues |

| Hydrogen Bond | Carboxylic acid (OH) | Arginine, Lysine |

| Hydrogen Bond | Pyridine Nitrogen | Serine, Threonine |

| Ionic Interaction | Carboxylate (COO⁻) | Arginine, Lysine |

| Hydrophobic Interaction | Cyclopentyl Ring | Leucine, Isoleucine, Valine |

Future Directions and Emerging Research Avenues for 6 Cyclopentylpyridine 3 Carboxylic Acid

Development of More Efficient and Sustainable Synthetic Pathways

While standard synthetic routes to substituted pyridine (B92270) carboxylic acids exist, future research will likely focus on developing more environmentally benign and efficient methodologies for the synthesis of 6-Cyclopentylpyridine-3-carboxylic acid. The principles of green chemistry are paramount in modern synthetic organic chemistry, encouraging the reduction of waste, use of safer solvents, and development of energy-efficient processes. rsc.orgnih.gov

Key areas for development include:

Biocatalytic Approaches: The use of enzymes or whole-cell systems for regioselective synthesis could offer a highly efficient and environmentally friendly alternative to traditional chemical methods. acsgcipr.org For instance, engineered microorganisms could potentially be used to produce pyridine carboxylic acids from renewable biomass feedstocks. acsgcipr.org

Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times, improve yields, and often allows for solvent-free conditions, aligning with the goals of green chemistry. nih.gov

Multi-Component Reactions (MCRs): Designing one-pot reactions where multiple starting materials react to form the desired product without isolating intermediates can significantly improve efficiency and reduce waste. rsc.orgnih.gov Exploration of novel MCRs could provide a more direct and atom-economical route to this compound and its derivatives.

Future synthetic strategies will likely aim to minimize the use of hazardous reagents and solvents, reduce the number of synthetic steps, and maximize atom economy, making the production of this compound more sustainable and cost-effective for potential large-scale applications.

Exploration of Novel Chemical Reactivities and Transformations

The chemical structure of this compound offers multiple sites for chemical modification, opening avenues for the creation of a diverse library of new analogues. The pyridine ring, the carboxylic acid group, and even the cyclopentyl moiety can be targeted for transformations.

Future research could investigate:

Regioselective Functionalization: Exploring enzymatic or chemo-catalytic methods to achieve regioselective hydroxylation or amination of the pyridine ring could yield novel derivatives with potentially enhanced biological or material properties. nih.govresearchgate.net

Carboxylic Acid Derivatization: The carboxylic acid group is a versatile handle for a wide range of chemical transformations, including amidation, esterification, and reduction. These modifications can be used to tune the compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity.

Transformations of the Cyclopentyl Group: While the cyclopentyl group is generally less reactive, exploring C-H activation chemistry could allow for the introduction of new functional groups, further expanding the chemical space around this scaffold.

Such studies will not only expand the family of compounds related to this compound but also provide deeper insights into its fundamental chemical reactivity.

Integration into Advanced Functional Materials Research

Pyridine carboxylic acids are well-established building blocks, or "linkers," for the construction of advanced functional materials such as Metal-Organic Frameworks (MOFs). rsc.orgnih.govuniversityofgalway.ie MOFs are crystalline materials composed of metal ions or clusters coordinated to organic ligands, creating porous structures with a wide range of applications.

The integration of this compound into functional materials research is a promising direction:

MOF Synthesis: The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group can coordinate with metal ions, making this compound an excellent candidate for a linker in the synthesis of novel MOFs. The bulky cyclopentyl group could influence the resulting framework's topology, pore size, and surface properties.

Tunable Properties: By varying the metal ion and synthetic conditions, it may be possible to create MOFs with tailored properties for applications in gas storage, catalysis, and chemical sensing. researchgate.netrsc.org

Co-crystals: The ability of the pyridine and carboxylic acid groups to form strong hydrogen bonds makes this molecule a candidate for the formation of co-crystals with other active pharmaceutical ingredients (APIs) or functional molecules, potentially modifying their physical properties. mdpi.com

Research in this area could lead to the development of new materials with unique structural features and functionalities derived from the specific chemical nature of the this compound ligand.

Computational Design of Next-Generation Analogues

Computational chemistry and molecular modeling are powerful tools for accelerating the discovery and design of new molecules with desired properties. orgchemres.org These methods can be applied to this compound to guide the synthesis of next-generation analogues.

Future computational studies could include:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the electronic structure, reactivity indices, and spectroscopic properties of the molecule. nih.govrsc.org This information can help predict its chemical behavior and guide the design of new reactions.

Quantitative Structure-Activity Relationship (QSAR): If a particular biological activity or property is identified, QSAR studies can be employed to build models that correlate structural features with activity. nih.gov These models can then be used to virtually screen and prioritize new analogues for synthesis.

Molecular Docking: In the context of medicinal chemistry, molecular docking simulations can predict how analogues of this compound might bind to biological targets like enzymes or receptors, aiding in the rational design of more potent and selective compounds. nih.gov

By combining computational design with synthetic chemistry, researchers can more efficiently explore the vast chemical space of possible derivatives and identify promising candidates for specific applications.

Multidisciplinary Research Collaborations